![molecular formula C17H19ClN2O B2515798 2-{[4-(4-氯苯基)哌嗪-1-基]甲基}苯酚 CAS No. 1923094-38-5](/img/structure/B2515798.png)

2-{[4-(4-氯苯基)哌嗪-1-基]甲基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

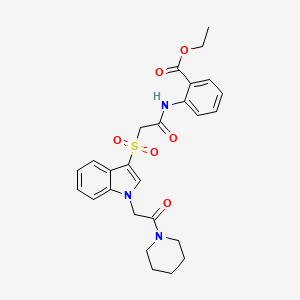

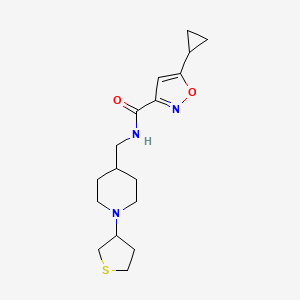

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol is a compound that is structurally related to various synthesized piperazine derivatives. These derivatives have been studied for their potential pharmacological properties and their complex formation abilities. Piperazine is a versatile building block in organic chemistry, often used to create compounds with potential therapeutic effects.

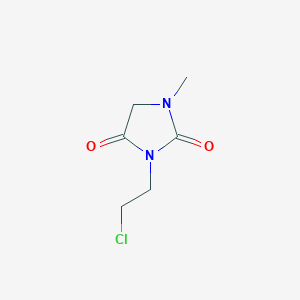

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including condensation, cyclization, and Mannich reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts with Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction with N-methyl piperazine . Another related compound, 1-[(4-chlorophenyl)phenyl methyl] piperazine, is synthesized from 4-chlorobenzophenone through a reduction, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility of piperazine in forming various pharmacologically interesting compounds.

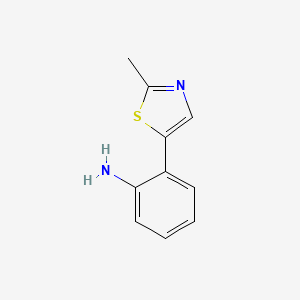

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the ability to form various interactions such as hydrogen bonding. For example, a 2:1 complex of 4-methylphenol with piperazine has been observed, where each piperazine molecule links two 4-methylphenol molecules via hydrogen bonding . The crystal structure of a related compound, 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, shows a protonated piperazine ring with a distorted chair conformation and a chlorophenyl(phenyl)methyl substituent . These structures are typically confirmed using techniques like X-ray diffraction analysis.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives with unique regioselectivity . This indicates the potential of piperazine derivatives to participate in complex chemical reactions, leading to the formation of novel compounds with interesting chemical properties.

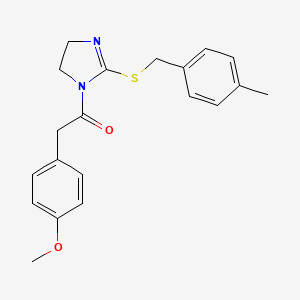

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied using various spectroscopic methods. For example, the experimental synthesis of 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol was analyzed using FT-IR, NMR, and UV-Vis spectroscopy, revealing high antioxidant values and suggesting potential biological activity . Theoretical studies, such as DFT and HF methods, can also support the experimental analysis, providing insights into the electronic and structural properties of these compounds .

科学研究应用

合成和物理性质

研究证明了相关化合物的合成并探索了它们的物理性质。例如,合成了类似于 2-{[4-(4-氯苯基)哌嗪-1-基]甲基}苯酚的五齿配体,并研究了它们相应的 Cu(II) 配合物。这些配合物通过多种方法表征,包括元素分析、电化学和电子顺磁光谱研究。它们表现出准可逆的氧化还原特性和铜原子之间的弱反铁磁耦合 (Sujatha 等人,2000)。

合成方法

在各种研究中探索了与 2-{[4-(4-氯苯基)哌嗪-1-基]甲基}苯酚在结构上相似的化合物的合成。这些合成涉及不同的方法,包括还原、溴化和与无水哌嗪的反应,得到适合工业生产的产品 (董川敏,2014)。

生物活性

一些衍生物已被合成并筛选其生物活性。这些化合物在特定浓度下对革兰氏阳性菌、革兰氏阴性菌和真菌表现出中等活性 (J.V.Guna 等人,2009)。

磁性和电化学性质

一项研究调查了衍生自苯酚基“端基”配体的某些配合物的磁性和电化学性质。这些研究对于了解这些化合物在各个科学领域的潜在应用至关重要 (Bharathi 等人,2007)。

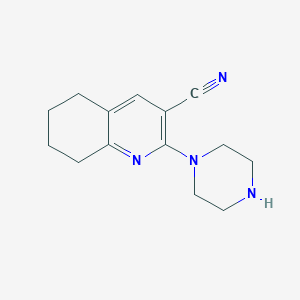

抗肿瘤活性

对类似化合物的研究探索了它们的抗肿瘤活性。合成了一系列带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,并研究了它们的潜在抗癌活性。某些化合物被确定为有希望的抗增殖剂 (L. Yurttaş 等人,2014)。

合成和结构分析

研究的另一个方面集中在这些化合物的合成和结构分析上。合成了与目标化合物在结构上相似的 novel化合物 2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基)-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮,并通过各种光谱方法确定了其结构 (M. Wujec & R. Typek,2023)。

作用机制

Target of Action

It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in the compound suggests that it may modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .

Pharmacokinetics

The presence of the piperazine ring in the compound suggests that it may positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds containing a piperazine ring have been associated with a variety of biological activities, suggesting that the effects could be diverse and dependent on the specific targets and pathways involved .

未来方向

属性

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21/h1-8,21H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYNANOQMJASDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)